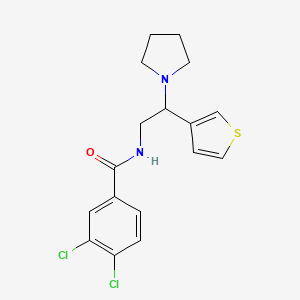

3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2OS/c18-14-4-3-12(9-15(14)19)17(22)20-10-16(13-5-8-23-11-13)21-6-1-2-7-21/h3-5,8-9,11,16H,1-2,6-7,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URINTBWRYSKEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 3,4-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

Amidation Reaction: The acid chloride is then reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are critical for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The dichloro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines from nitro groups.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets. It may serve as a lead compound in the development of new drugs.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the pyrrolidine and thiophene rings suggests possible activity as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dichloro groups and the heterocyclic rings can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- In contrast, thiazole-substituted benzamides (e.g., entry 2) show marked anti-inflammatory and analgesic properties due to thiazole’s electron-deficient aromatic system .

- Solubility and Permeability : The pyrrolidine-thiophene side chain in the target compound likely improves solubility compared to cyclohexane-based analogs (entry 4), as pyrrolidine’s smaller ring reduces steric hindrance .

Pharmacological Data (Comparative)

*Note: Direct pharmacological data for the target compound is unavailable; predictions are based on structural similarities to dopamine receptor ligands with pyrrolidine-thiophene motifs .

Research Findings and Gaps

- Thiophene vs. Thiazole : Thiophene derivatives (e.g., target compound) may exhibit superior blood-brain barrier penetration compared to thiazole analogs, as seen in related CNS-targeting drugs .

- Chlorination Pattern: 3,4-Dichloro substitution (target) vs.

- Critical Gap: No experimental data on the target compound’s toxicity, metabolic stability, or in vivo efficacy exists in open-source literature.

Biological Activity

3,4-Dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dichlorobenzamide core with a pyrrolidine and thiophene substituent. The synthesis typically involves the following steps:

- Formation of the Benzamide Backbone : The initial step is the chlorination of benzamide derivatives to introduce the dichloro substituents.

- Pyrrolidine and Thiophene Attachment : This is achieved through nucleophilic substitution reactions, where pyrrolidine and thiophene moieties are introduced to the benzamide structure.

Research has indicated that compounds similar to 3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide exhibit various mechanisms of action:

- Dopamine Transporter Inhibition : The compound has shown selectivity for dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical in regulating neurotransmitter levels in the brain . This suggests potential applications in treating neuropsychiatric disorders.

- Anti-inflammatory Properties : Analogous compounds have demonstrated anti-inflammatory effects, making them candidates for treating conditions such as arthritis .

Biological Activity Data

The biological activity of 3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide can be summarized in the following table, which includes potency against various biological targets:

Case Study 1: Neuropsychiatric Disorders

A study investigated the effects of similar compounds on dopamine levels in animal models. Results indicated that compounds with a structure akin to 3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide significantly increased dopamine availability, suggesting potential therapeutic benefits for conditions like ADHD and depression.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, the compound exhibited a marked reduction in pro-inflammatory cytokines. This supports its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.